molecular formula C17H25F2N3O5 B1675627 LY2334737 CAS No. 892128-60-8

LY2334737

Cat. No.: B1675627
CAS No.: 892128-60-8
M. Wt: 389.4 g/mol
InChI Key: MEOYFIHNRBNEPI-UXIGCNINSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

LY-2334737 is synthesized through a series of chemical reactions involving the modification of gemcitabineThe final step involves the deprotection of the hydroxyl groups to yield LY-2334737 .

Industrial Production Methods

The industrial production of LY-2334737 follows similar synthetic routes as described above, with optimization for large-scale production. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

LY-2334737 undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. The hydrolysis of LY-2334737 is catalyzed by carboxylesterase 2, leading to the release of gemcitabine and valproic acid .

Common Reagents and Conditions

    Hydrolysis: Catalyzed by carboxylesterase 2.

    Oxidation and Reduction: Typically involve the use of oxidizing and reducing agents under controlled conditions.

Major Products Formed

The major products formed from the hydrolysis of LY-2334737 are gemcitabine and valproic acid .

Scientific Research Applications

Mechanism of Action

LY-2334737 exerts its effects by inhibiting DNA synthesis. It is hydrolyzed by carboxylesterase 2 to release gemcitabine, which is then phosphorylated to its active triphosphate form. This active form incorporates into DNA, leading to chain termination and inhibition of DNA synthesis. The molecular targets of LY-2334737 include DNA polymerase and ribonucleotide reductase .

Comparison with Similar Compounds

Similar Compounds

    Gemcitabine: The parent compound of LY-2334737, used as an anticancer agent.

    Cytarabine: Another nucleoside analog used in cancer treatment.

    Fludarabine: A nucleoside analog with similar mechanisms of action.

Uniqueness of LY-2334737

LY-2334737 is unique due to its oral bioavailability and its ability to release gemcitabine in a controlled manner. This makes it a valuable compound for cancer treatment, offering the potential for improved patient compliance and therapeutic outcomes .

Properties

IUPAC Name

N-[1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]-2-propylpentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25F2N3O5/c1-3-5-10(6-4-2)14(25)20-12-7-8-22(16(26)21-12)15-17(18,19)13(24)11(9-23)27-15/h7-8,10-11,13,15,23-24H,3-6,9H2,1-2H3,(H,20,21,25,26)/t11-,13-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEOYFIHNRBNEPI-UXIGCNINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCC)C(=O)NC1=NC(=O)N(C=C1)C2C(C(C(O2)CO)O)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC(CCC)C(=O)NC1=NC(=O)N(C=C1)[C@H]2C([C@@H]([C@H](O2)CO)O)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25F2N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001025742
Record name 2'-Deoxy-2',2'-difluoro-N-(1-oxo-2-propylpentyl)-cytidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001025742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

892128-60-8
Record name 2′-Deoxy-2′,2′-difluoro-N-(1-oxo-2-propylpentyl)cytidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=892128-60-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name LY-2334737
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0892128608
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LY-2334737
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12906
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 2'-Deoxy-2',2'-difluoro-N-(1-oxo-2-propylpentyl)-cytidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001025742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LY-2334737
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YLR364XYSA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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